molecular formula C13H10ClN3O2S2 B2732849 7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-12-9

7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2732849
CAS RN: 899977-12-9
M. Wt: 339.81
InChI Key: AQAYVDABGALTNX-UHFFFAOYSA-N
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Description

The compound “7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiadiazine ring, and a benzene ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information about the types and numbers of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups and overall structure. For example, the chlorine atom might be susceptible to nucleophilic substitution, and the sulfur atom might participate in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques . These properties can influence how the compound behaves in different environments and how it can be used .

Scientific Research Applications

Catalytic Applications

One significant application of related thiadiazine compounds is their use as catalysts. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This method offers advantages like mild reaction conditions, high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

Synthesis of Antimicrobial Agents

Thiadiazine derivatives have been utilized in the synthesis of antimicrobial agents. For example, pyrido[2,3-d]pyrimidinone has been used in synthesizing pyridopyrimido[2,1-b][1,3,5]-thiadiazinones and pyridopyrimido[2,1-b][1,3]thiazinones, demonstrating inhibitory effects on the growth of Gram-positive and Gram-negative bacteria (Zaki et al., 2017).

Aldose Reductase Inhibition

Another application is in the development of aldose reductase inhibitors. Pyridylthiadiazine derivatives, for example, have been synthesized and tested for their inhibitory activity against aldose reductase, a key enzyme involved in diabetic complications. Some of these derivatives showed potent inhibition, indicating their potential therapeutic applications (Chen et al., 2011).

Antioxidant and Antitumor Evaluation

Compounds derived from 1,3,4-thiadiazoles, which are structurally related to thiadiazine, have been synthesized and evaluated for their antioxidant and antitumor properties. Some of these compounds have shown promising results in cytotoxicity and antioxidant activities, which are crucial for cancer therapy (Hamama et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These might include studies of the compound’s effects on cells or organisms, its potential for causing genetic mutations, and its acute and chronic toxicity .

Future Directions

Future research on this compound might involve further studies of its synthesis, properties, and potential applications. For example, if the compound shows promising biological activity, it might be studied as a potential drug candidate .

properties

IUPAC Name

7-chloro-3-(pyridin-2-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S2/c14-9-4-5-11-12(7-9)21(18,19)17-13(16-11)20-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAYVDABGALTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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